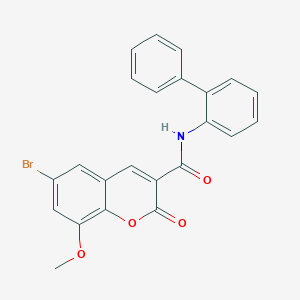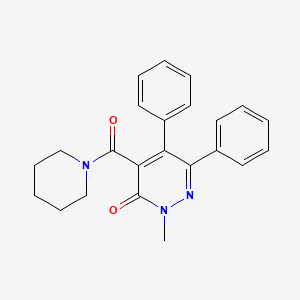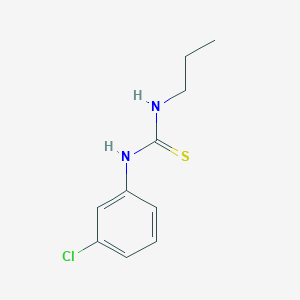
4-biphenylyl (2-isopropylphenoxy)acetate
Overview
Description
4-biphenylyl (2-isopropylphenoxy)acetate, also known as IPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IPPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 316.39 g/mol. In
Mechanism of Action
The mechanism of action of 4-biphenylyl (2-isopropylphenoxy)acetate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes and the modulation of oxidative stress pathways. 4-biphenylyl (2-isopropylphenoxy)acetate has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
4-biphenylyl (2-isopropylphenoxy)acetate has been found to have several biochemical and physiological effects, including the modulation of lipid metabolism, the inhibition of platelet aggregation, and the reduction of oxidative stress. 4-biphenylyl (2-isopropylphenoxy)acetate has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-biphenylyl (2-isopropylphenoxy)acetate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds, which may limit its widespread use in research.
Future Directions
There are several future directions for the research on 4-biphenylyl (2-isopropylphenoxy)acetate. One area of interest is the development of new drugs based on the anti-inflammatory and antioxidant properties of 4-biphenylyl (2-isopropylphenoxy)acetate. Another area of interest is the optimization of the synthesis method to improve yield and reduce cost. Additionally, the use of 4-biphenylyl (2-isopropylphenoxy)acetate in material science and agriculture could be further explored to develop new materials and environmentally friendly pesticides.
Conclusion
In conclusion, 4-biphenylyl (2-isopropylphenoxy)acetate is a chemical compound with potential applications in various fields, including medicine, agriculture, and material science. Its synthesis method has been optimized to yield high purity and yield, and its mechanism of action involves the modulation of oxidative stress pathways. 4-biphenylyl (2-isopropylphenoxy)acetate has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Further research on 4-biphenylyl (2-isopropylphenoxy)acetate could lead to the development of new drugs, materials, and pesticides.
Scientific Research Applications
4-biphenylyl (2-isopropylphenoxy)acetate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-biphenylyl (2-isopropylphenoxy)acetate has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties, making it a promising candidate for the development of new drugs. In agriculture, 4-biphenylyl (2-isopropylphenoxy)acetate has been shown to have herbicidal and fungicidal activity, which could be used to develop environmentally friendly pesticides. In material science, 4-biphenylyl (2-isopropylphenoxy)acetate has been used as a building block for the synthesis of novel polymers and materials.
properties
IUPAC Name |
(4-phenylphenyl) 2-(2-propan-2-ylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O3/c1-17(2)21-10-6-7-11-22(21)25-16-23(24)26-20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRGQYICQNIZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4717829.png)

![N-(4-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4717841.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide](/img/structure/B4717846.png)


![3-methyl-6-phenyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4717883.png)

![1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4717902.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4717918.png)
![3-methyl-6-[methyl(phenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4717926.png)
